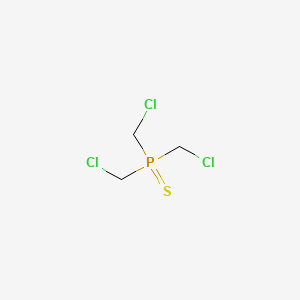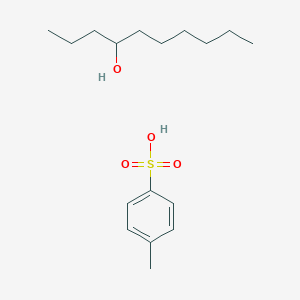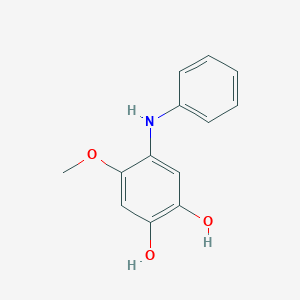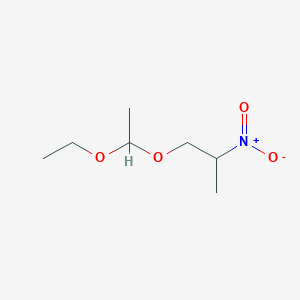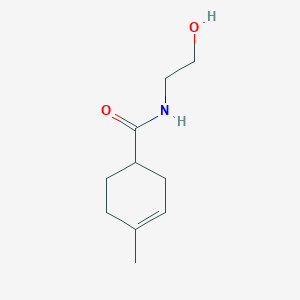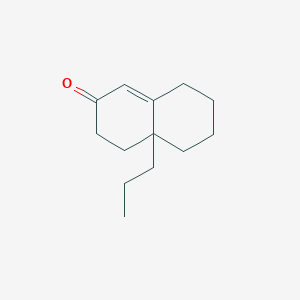
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by a hexahydronaphthalene core structure with a propyl group attached at the 4a position and a ketone functional group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of a naphthalenone precursor in the presence of a suitable catalyst. The reaction conditions typically include:
Catalyst: Palladium on carbon (Pd/C) or Raney nickel
Solvent: Ethanol or methanol
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
The hydrogenation process reduces the aromatic ring to a hexahydro derivative while maintaining the ketone functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The propyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid
Reduction: NaBH₄ in methanol, LiAlH₄ in ether
Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Major Products
Oxidation: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-carboxylic acid
Reduction: 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2-ol
Substitution: 4a-Bromo-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one, 4a-Nitro-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
科学的研究の応用
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
類似化合物との比較
4a-Propyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can be compared with other similar compounds, such as:
4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Similar structure but with a methyl group instead of a propyl group. This compound may exhibit different reactivity and biological activity.
4a-Ethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: Contains an ethyl group, leading to variations in physical and chemical properties.
4a-Butyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one: The presence of a butyl group can influence the compound’s solubility and reactivity.
特性
CAS番号 |
64348-97-6 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
4a-propyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H20O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h10H,2-9H2,1H3 |
InChIキー |
WQDRWHGUKKZKCH-UHFFFAOYSA-N |
正規SMILES |
CCCC12CCCCC1=CC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



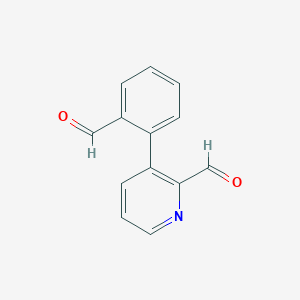
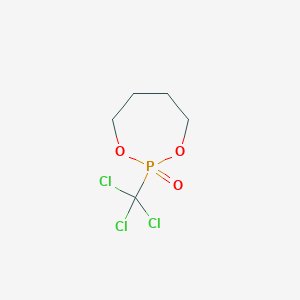


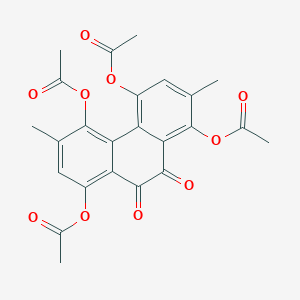
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

